Product packaging for 3-Pyridinol, 6-fluoro-, 1-oxide(Cat. No.:)

3-Pyridinol, 6-fluoro-, 1-oxide

Cat. No.: B1500427
M. Wt: 129.09 g/mol
InChI Key: RHLMXKNEWDNXID-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Fluorinated organic molecules are of immense importance, largely due to the unique properties conferred by the fluorine atom, such as high thermal stability, increased lipophilicity, and altered metabolic pathways. In the context of pyridine N-oxides, the presence of a fluorine atom, particularly at the 6-position, significantly influences the electronic nature of the aromatic ring. This electron-withdrawing effect can modulate the reactivity of the molecule, making it a valuable building block in the synthesis of complex heterocyclic systems. The incorporation of fluorine can also be a key strategy in the design of new bioactive compounds. chemicalbook.com

Foundational Aspects of Pyridine N-Oxide Reactivity and Structure

Pyridine N-oxides are characterized by a dipolar structure, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This electronic arrangement makes the aromatic ring susceptible to both electrophilic and nucleophilic attack, a dual reactivity not typically observed in the parent pyridine. The N-oxide group activates the 2-, 4-, and 6-positions towards nucleophilic substitution, while also directing electrophilic substitution to these same positions. The molecule is planar, and the N-O bond distance is a key structural parameter influencing its reactivity.

Positioning 3-Pyridinol, 6-fluoro-, 1-oxide within Advanced Chemical Synthesis Paradigms

This compound is strategically positioned to be a versatile intermediate in advanced chemical synthesis. The presence of three distinct functional handles—the N-oxide, the hydroxyl group, and the fluorine atom—allows for a variety of selective chemical modifications. The N-oxide can be used to direct functionalization of the pyridine ring or can be removed through deoxygenation. The hydroxyl group can participate in etherification or esterification reactions, while the fluorine atom can be a site for nucleophilic aromatic substitution or can be retained to modulate the properties of the final product. This multi-functional nature makes it a valuable precursor for creating diverse molecular libraries.

Current Research Trajectories and Future Investigative Avenues for Functionalized Pyridine N-Oxides

Current research on functionalized pyridine N-oxides is focused on several exciting areas. One major trajectory is their use in C-H functionalization reactions, where the N-oxide group acts as an internal oxidant or directing group. Photocatalysis is another burgeoning field where pyridine N-oxides are being explored as precursors for reactive radical intermediates. The development of novel synthetic methods to access highly substituted and complex pyridine derivatives often relies on the unique reactivity of the N-oxide scaffold.

Future investigations into compounds like This compound will likely focus on exploiting its unique combination of functional groups. This could include the development of novel cascade reactions where multiple functional groups react in a single, efficient process. Furthermore, its potential as a ligand in coordination chemistry or as a precursor to novel materials with interesting electronic or photophysical properties remains a fertile ground for exploration. The synthesis and study of such multi-functionalized heterocycles are crucial for pushing the boundaries of what is possible in medicinal chemistry and materials science.

Chemical and Physical Properties

Below are some of the predicted chemical and physical properties for This compound .

PropertyValue
CAS Number 727736-65-4
Molecular Formula C5H4FNO2
Boiling Point 412.9±25.0 °C (Predicted)
Density 1.39±0.1 g/cm3 (Predicted)
pKa 8.10±0.23 (Predicted)
Data sourced from ChemicalBook

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO2 B1500427 3-Pyridinol, 6-fluoro-, 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FNO2

Molecular Weight

129.09 g/mol

IUPAC Name

6-fluoro-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C5H4FNO2/c6-5-2-1-4(8)3-7(5)9/h1-3,8H

InChI Key

RHLMXKNEWDNXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1O)[O-])F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 3 Pyridinol, 6 Fluoro , 1 Oxide

Direct Oxidation Routes to Pyridine (B92270) N-Oxide Scaffolds

The foundational step in synthesizing the target molecule is the oxidation of the pyridine nitrogen atom to form the N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing subsequent functionalization reactions. wikipedia.orgwikipedia.org The N-O moiety acts as a powerful electron-donating group through resonance, while also being inductively withdrawing, which activates the C2 and C4 positions for both nucleophilic and electrophilic attack. scripps.eduresearchgate.net

Peracid-Mediated Oxidation Strategies for Pyridine Ring Systems

Historically, the most common method for pyridine N-oxidation involves the use of peroxycarboxylic acids (peracids). wikipedia.orgwikipedia.org These reagents directly deliver an oxygen atom to the nitrogen of the pyridine ring. The reaction is typically carried out in an appropriate solvent, and the choice of peracid can be influenced by the substituents present on the pyridine ring. arkat-usa.org

Common peracids employed for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and peroxybenzoic acid. wikipedia.orgarkat-usa.orgrsc.orgblogspot.comgoogle.com For instance, the N-oxidation of various substituted pyridines has been effectively achieved using m-CPBA in solvents like dichloromethane (B109758) or using hydrogen peroxide in acetic acid (which forms peracetic acid in situ). arkat-usa.orggoogle.com The reaction kinetics can be pH-dependent, with the process being slower at pH values significantly above or below 7. blogspot.com The oxidation of 3-substituted pyridines with m-CPBA has been shown to give high yields compared to other oxidizing agents. arkat-usa.org

Table 1: Common Peracid Reagents for Pyridine N-Oxidation

Peracid Reagent Typical Reaction Conditions Reference
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM), room temperature arkat-usa.orggoogle.com
Peracetic Acid Acetic acid, often with H₂O₂, reflux arkat-usa.orgprepchem.com

Catalytic Approaches in N-Oxide Formation

To develop greener and more efficient processes, catalytic methods for N-oxidation have been extensively explored. These approaches often utilize a stable and inexpensive terminal oxidant, such as hydrogen peroxide, in conjunction with a metal or organocatalyst. ccspublishing.org.cnresearchgate.net

Several catalytic systems have proven effective:

Tungsten-based catalysts : Sodium tungstate (B81510) (Na₂WO₄·2H₂O) in an aqueous medium with 30% hydrogen peroxide provides a convenient alternative to peracids for the direct oxidation of pyridines. ccspublishing.org.cn

Rhenium-based catalysts : Methyltrioxorhenium (MTO) is a highly efficient catalyst for the N-oxidation of pyridines using aqueous H₂O₂. arkat-usa.org It is effective for both electron-rich and electron-deficient pyridines. arkat-usa.org Sodium percarbonate can also serve as the oxygen source in the presence of rhenium catalysts. organic-chemistry.org

Titanium silicalite (TS-1) : In a continuous flow microreactor, TS-1 has been used with hydrogen peroxide in methanol (B129727) to produce various pyridine N-oxides in high yields. This method is noted for its safety, efficiency, and the reusability of the catalyst. researchgate.netorganic-chemistry.org

Manganese catalysts : Manganese complexes, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin, have been used with hydrogen peroxide and a cocatalyst like ammonium (B1175870) acetate (B1210297) to convert pyridines to their N-oxides. arkat-usa.org

Table 2: Comparison of Catalytic N-Oxidation Systems

Catalyst Oxidant Key Advantages Reference
Sodium Tungstate H₂O₂ Simple, aqueous media ccspublishing.org.cn
Methyltrioxorhenium (MTO) H₂O₂ High efficiency for diverse pyridines arkat-usa.org
Titanium Silicalite (TS-1) H₂O₂ Green, suitable for flow chemistry, reusable researchgate.netorganic-chemistry.org

Selective Functionalization of Pyridine Ring Nitrogen

Achieving selective N-oxidation is critical when other potentially oxidizable functional groups are present in the molecule. The pyridine nitrogen is generally less nucleophilic than aliphatic amines, making selective N-oxidation of a pyridine in the presence of an amine challenging. nih.gov However, strategies have been developed to overcome this. One approach involves the in situ protonation of the more basic aliphatic amine, deactivating it towards oxidation and allowing for the selective N-oxidation of the less basic heteroaromatic nitrogen. nih.gov

The electronic nature of substituents on the pyridine ring also plays a crucial role. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, facilitating oxidation, while strong electron-withdrawing groups can hinder the reaction. nih.gov For instance, pyridines with electron-donating groups like methyl or methoxy (B1213986) groups react well, whereas those with strongly withdrawing groups like fluoro or trifluoromethyl at the 2-position may show no product formation under certain conditions. arkat-usa.orgnih.gov

Strategies for Fluorine Introduction and Regioselective Synthesis

Introducing a fluorine atom at the C-6 position of a 3-pyridinol N-oxide requires highly regioselective methods. The synthesis can be approached either by fluorinating a pre-formed pyridine N-oxide scaffold (late-stage fluorination) or by constructing the N-oxide from a pre-fluorinated pyridine.

Late-Stage Fluorination of Pyridine N-Oxides

Late-stage fluorination involves introducing the fluorine atom onto a complex, pre-assembled molecular scaffold. One method for direct fluorination is C–H fluorination. For example, silver(II) fluoride (B91410) (AgF₂) has been used for the C–H fluorination of pyridines and diazines at the position alpha to the nitrogen. nih.govacs.org However, the site selectivity of this reaction on unsymmetrical pyridines can be poor. nih.govacs.org In the context of a 3-substituted pyridine, such as 3-hydroxypyridine (B118123) N-oxide, fluorination could potentially occur at either the C2 or C6 position. Research has shown that for 3,5-disubstituted pyridines, selectivity is often low, though a 3-benzyloxy substituent can direct fluorination with modest to high selectivity to the adjacent position (C2). nih.govacs.org This suggests that a protected 3-pyridinol might offer a handle for directing a late-stage C-H fluorination to an adjacent position.

Another approach is the photochemical rearrangement of pyridine N-oxides to access C3-hydroxylated pyridines, which could be a strategy to form the 3-pyridinol moiety after fluorination. acs.org

Halogen-Fluorine Exchange on Pyridine N-Oxide Substrates

A highly relevant study demonstrated the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to yield 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.govrsc.org This is a key precedent, as it shows that a halogen at the 3-position (analogous to the 6-position relative to a 3-hydroxy group) on a pyridine N-oxide can be displaced by fluoride. This suggests a viable synthetic route to 3-Pyridinol, 6-fluoro-, 1-oxide could involve the following conceptual steps:

Synthesis of 6-bromo-3-pyridinol.

Protection of the hydroxyl group.

N-oxidation of the protected 6-bromo-3-pyridinol.

Nucleophilic fluorination (Halex reaction) to replace the bromine with fluorine.

Deprotection of the hydroxyl group.

The precursors for this Halex reaction, 2-halopyridines, are themselves often synthesized from pyridine N-oxides by reaction with reagents like phosphorus oxychloride (POCl₃) or oxalyl bromide. wikipedia.orgresearchgate.netnih.gov Highly regioselective methods have been developed to halogenate the 2-position of unsymmetrical pyridine N-oxides under mild conditions. nih.gov

Table 3: Illustrative Halogen-Fluorine Exchange on a Pyridine N-Oxide

Precursor Reagent Product Significance Reference

Green Chemistry Principles and Sustainable Synthetic Approaches

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry, particularly atom economy and waste minimization, are central to the sustainable synthesis of chemical compounds. For a specialized molecule like this compound, designing a synthetic route that maximizes the incorporation of atoms from reactants into the final product while reducing waste is a key challenge. While specific, detailed analyses of atom economy for the synthesis of this exact compound are not extensively documented in publicly available literature, we can analyze analogous modern synthetic methods to evaluate their adherence to these principles.

A highly relevant and contemporary approach is the photochemical C3 hydroxylation of pyridine N-oxides. nih.govacs.org This method provides a metal-free pathway to 3-hydroxypyridines and has been successfully applied to fluorine-substituted pyridines, offering a model for the potential synthesis of this compound. nih.gov

Analysis of a Photochemical Synthetic Approach

The photochemical valence isomerization of pyridine N-oxides represents an efficient strategy for introducing a hydroxyl group at the C3 position of the pyridine ring. nih.gov This transformation is notable for its operational simplicity and its avoidance of heavy metal catalysts, which are often a source of environmental waste and can be costly to remove from the final product. acs.org

The general reaction involves irradiating a pyridine N-oxide substrate in the presence of an acid and a suitable solvent. acs.org An example of this is the synthesis of a fluorine-substituted 3-pyridinol, which serves as a strong analogue for the target compound. nih.gov

Key Features Relevant to Atom Economy:

Metal-Free Catalysis: The reaction proceeds without the need for transition metals, which significantly improves the environmental profile of the synthesis by avoiding metal-laden waste streams. nih.gov

Intramolecular Rearrangement: The core transformation is an intramolecular oxygen atom migration, which is inherently atom-economical as it rearranges the existing atoms of the precursor. nih.gov

Theoretical Atom Economy and Waste Product Profile

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

For a hypothetical synthesis of this compound from a corresponding precursor via the photochemical method, we can analyze the inputs and outputs to assess its green credentials.

Table 1: Reactant and Product Analysis for a Representative Photochemical Hydroxylation

Component Type Compound Name Role in Reaction Atom Incorporation
Reactant6-Fluoro-pyridine 1-oxidePrecursorMajor portion incorporated into the product.
ReagentAcetic Acid (AcOH)Acid AdditiveNot incorporated into the final product.
Solvent1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reaction MediumNot incorporated into the final product.
ProductThis compoundDesired Product-
ByproductIsomeric Hydroxylated PyridinesPotential Side ProductsAtoms are from the precursor but represent a loss of efficiency.

The primary source of waste in this synthetic design, aside from potential side reactions, would be the solvent and the acid additive. The formation of regioisomers (e.g., C2 or C5-hydroxylated products) also detracts from the atom economy of the desired product and complicates purification, potentially generating more waste. acs.org

Table 2: Research Findings on a Related Photochemical Synthesis

Parameter Finding Implication for Green Chemistry
Catalyst Metal-freeReduces hazardous waste and simplifies product purification. nih.gov
Reaction Conditions Photochemical (254 nm UV light)Energy input is required, but it avoids harsh chemical oxidants. acs.org
Solvent System Fluorinated alcohols like (F3C)3COH or HFIPThese are specialized solvents that may require recycling to minimize environmental impact. acs.org
Yield Moderate to good yields reported for various substrates.Higher yields lead to better overall efficiency and less waste from unreacted starting material. acs.org
Byproducts Formation of regioisomers is a possibility.Separation of isomers requires chromatographic techniques, which use significant amounts of solvents, increasing the E-Factor (Environmental Factor). acs.org

Reactivity and Mechanistic Pathways of 3 Pyridinol, 6 Fluoro , 1 Oxide

Chemical Transformations Involving the Pyridine (B92270) N-Oxide Moiety

The N-oxide group fundamentally changes the reactivity profile compared to the parent pyridine. It activates the ring for both nucleophilic and electrophilic substitutions, typically at the 2- and 4-positions, and serves as a source of oxygen in various reactions. scripps.eduwikipedia.orgresearchgate.net

The removal of the oxygen atom from the pyridine N-oxide to regenerate the parent pyridine is a fundamental and synthetically useful transformation. arkat-usa.orgacs.org This deoxygenation can be accomplished through numerous methods, including catalytic hydrogenation, treatment with phosphorus compounds, or using various metal-based and metal-free reducing systems. youtube.comrsc.org The choice of reagent is often dictated by the presence of other functional groups within the molecule. organic-chemistry.orgorganic-chemistry.org

Several modern methods offer high chemoselectivity, tolerating sensitive functionalities like nitro, carbonyl, and halogen groups. organic-chemistry.orgorganic-chemistry.org For instance, visible-light-mediated metallaphotoredox catalysis and electrochemical methods provide mild and efficient alternatives to traditional, harsher reducing agents. organic-chemistry.org A system using iodide as a catalyst and formic acid as a sustainable reductant has also proven effective and compatible with various functional groups. rsc.org

Table 1: Selected Reagents for the Deoxygenation of Pyridine N-Oxides

Reagent/System Conditions Characteristics Citation(s)
Phosphorus trichloride (B1173362) (PCl₃) Room Temperature Highly chemoselective and efficient under mild conditions. youtube.com
Zinc (Zn) / Ammonium (B1175870) salts Varies Practical and effective reduction method. youtube.com
[Pd(OAc)₂]/dppf / Et₃N Microwave, 140–160 °C Catalytic method tolerant of diverse functional groups. organic-chemistry.org
MgI₂ / Formic Acid (FA) Microwave irradiation Sustainable, metal-free method with good functional group tolerance. rsc.org
Visible Light / Photocatalyst Room Temperature Highly chemoselective, rapid, and occurs under mild conditions. acs.orgorganic-chemistry.org

Pyridine N-oxides undergo characteristic rearrangement reactions when subjected to photochemical or thermal conditions. arkat-usa.orgresearchgate.net These reactions often proceed through a series of highly reactive, transient intermediates, leading to the formation of various structural isomers.

Upon irradiation with UV light, typically at a wavelength of 254 nm, pyridine N-oxides can be excited to their singlet state. nih.govacs.org This excited state can then collapse to form a strained, non-isolable three-membered ring intermediate known as an oxaziridine (B8769555). nih.govacs.orgresearchgate.netrsc.org This valence isomerization is generally considered the primary photochemical step and is the gateway to subsequent rearrangements. rsc.org For 3-Pyridinol, 6-fluoro-, 1-oxide, this process would yield a corresponding fluorinated and hydroxylated oxaziridine intermediate.

The highly strained oxaziridine intermediate is prone to further transformation. It can undergo light-induced homolytic cleavage of the N-O bond, generating a diradical intermediate. acs.org Subsequent radical recombination leads to the formation of a dearomatized and highly strained epoxide intermediate. acs.org This sequence is sometimes referred to as an "oxygen walk," where the oxygen atom migrates from the nitrogen to a carbon of the ring. acs.org In some cases, the oxaziridine can also rearrange to open-chain nitrenes or undergo ring expansion to form species like 1,3-oxazepines. researchgate.netacs.org

The epoxide intermediate formed from the diradical recombination is susceptible to acid-promoted ring-opening. acs.orgresearchgate.net This step is crucial for regaining aromaticity. The acid facilitates the opening of the epoxide ring, which, followed by tautomerization, leads to the formation of hydroxylated pyridine products. nih.govnih.gov This photochemical rearrangement pathway is a known method for the C3-hydroxylation of pyridines, making it a synthetically relevant transformation. nih.govacs.orgnih.gov While this pathway can produce the desired C3-hydroxylated product, mixtures of regioisomers are often obtained. researchgate.net

Other thermal rearrangements, such as the Boekelheide reaction, occur when α-alkylpyridine N-oxides are treated with acid anhydrides, proceeding through a acs.orgacs.org-sigmatropic rearrangement to yield α-acyloxymethylpyridines. chemtube3d.comwikipedia.org

The N-O bond in pyridine N-oxides is relatively weak, with a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine N-oxide. thieme-connect.de This allows the N-oxide to function as a mild, nucleophilic oxidant, particularly when activated by metal catalysts. scripps.eduthieme-connect.de In these reactions, the N-oxide transfers its oxygen atom to a substrate, and is itself reduced to the corresponding pyridine. acs.org

Pyridine N-oxides have been used to promote high-temperature transformations, such as the oxidative rearomatization of tetrahydroisoquinolines to isoquinolines. acs.orgnih.gov In this process, the pyridine N-oxide serves as the oxidant, generating volatile pyridine as the only byproduct, which simplifies product purification. acs.org The use of a substituted N-oxide, such as 4-phenylpyridine-N-oxide, has confirmed that the corresponding deoxygenated pyridine is formed quantitatively during the reaction. acs.org This oxidative capacity makes pyridine N-oxides versatile reagents in various synthetic contexts. thieme-connect.de

Photochemical and Thermal Rearrangement Reactions

Reactions Involving the Fluoro- and Hydroxyl Substituents

The reactivity of this compound is characterized by the distinct functionalities of its substituents. The fluorine atom, positioned at an activated site on the pyridine N-oxide ring, serves as a good leaving group in nucleophilic aromatic substitution reactions. Concurrently, the hydroxyl group offers a site for various derivatization reactions.

The pyridine N-oxide ring is highly activated towards nucleophilic aromatic substitution (SNAr), a reactivity that is significantly faster than that of the parent pyridine. semanticscholar.org The N-oxide group increases the electrophilicity of the ring, particularly at the C2 (ortho) and C4 (para) positions. youtube.com In this compound, the fluorine atom is located at the C6 position, which is ortho to the N-oxide. This positioning makes it highly susceptible to displacement by a wide range of nucleophiles.

Studies on analogous fluorinated pyridine N-oxides demonstrate that the fluorine atom is an excellent leaving group in SNAr reactions. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than the corresponding 2-chloropyridine. researchgate.net The presence of the strongly activating N-oxide group in this compound would further enhance this reactivity.

A variety of nucleophiles can be employed to displace the fluoro group. Common nucleophiles include:

Amines: Primary and secondary amines can readily displace the fluorine to form the corresponding 6-amino-3-pyridinol-1-oxide derivatives. The reaction of pyridine N-oxides with amines is a well-established method for the synthesis of aminopyridines. semanticscholar.org

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides would yield the corresponding 6-alkoxy or 6-aryloxy derivatives.

Thiols: Thiolates can act as soft nucleophiles to replace the fluorine and form 6-thioether compounds.

A study on the direct radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide provides insight into the reactivity of halogenated pyridine N-oxides. In this case, the incoming fluoride (B91410) ion displaces a bromide at a position meta to the N-oxide, a reaction facilitated by the presence of a para-nitro group. nih.gov This highlights the potent activating effect of the N-oxide, even for positions not directly ortho or para. In the case of this compound, the fluorine is in the more reactive ortho position, suggesting that its substitution should proceed readily.

Nucleophile Expected Product Relative Reactivity
Primary/Secondary Amines 6-Amino-3-pyridinol, 1-oxide High
Alkoxides/Phenoxides 6-Alkoxy/Aryloxy-3-pyridinol, 1-oxide High
Thiolates 6-Thioether-3-pyridinol, 1-oxide High

The 3-hydroxyl group of this compound is a versatile handle for further functionalization. Standard organic transformations can be applied to modify this group, provided the reaction conditions are compatible with the sensitive N-oxide functionality.

Common derivatization reactions include:

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base, would yield the corresponding esters. These reactions provide a means to introduce a wide variety of functional groups.

Triflation: The hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in its own right. This transformation opens up possibilities for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds at the C3 position. A study on the derivatization of 3-hydroxypyridines demonstrated the successful triflation of the hydroxyl group and subsequent palladium-catalyzed cross-coupling reactions. arkat-usa.org

Reagent Reaction Type Product Functional Group
Alkyl Halide (with base) Williamson Ether Synthesis Ether
Acyl Chloride/Anhydride Esterification Ester
Triflic Anhydride Triflation Triflate

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is governed by the combined electronic effects of the N-oxide, fluoro, and hydroxyl substituents.

N-Oxide Group: The N-oxide is a powerful activating group and is strongly ortho- and para-directing for nucleophilic attack. youtube.comyoutube.com This is due to its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance. In this compound, this effect strongly activates the C2, C4, and C6 positions.

Fluoro Group: As the leaving group, the reactivity of the C6 position is the primary focus of SNAr. The electronegativity of the fluorine atom also contributes to the electron deficiency of the ring, further activating it towards nucleophilic attack.

Hydroxyl Group: The 3-hydroxyl group is an electron-donating group by resonance and electron-withdrawing by induction. In the context of nucleophilic substitution on an already electron-deficient ring, its effect is generally less dominant than the powerful N-oxide. However, its position at C3 does not directly compete with the primary activation sites for SNAr (C2, C4, C6).

In a hypothetical scenario where another leaving group is present on the ring, the N-oxide would direct an incoming nucleophile to the positions ortho and para to it. For instance, if a leaving group were at the C4 position, it would also be highly activated. However, with fluorine at the C6 (ortho) position, this is the most likely site for nucleophilic attack.

Detailed Mechanistic Investigations of Key Reactions

Kinetic studies on the SNAr reactions of substituted pyridines and their N-oxides have provided valuable insights into their reactivity. The reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution were found to follow second-order kinetics, consistent with a typical SNAr mechanism where the initial attack of the nucleophile is the rate-determining step. researchgate.net

For this compound, the rate of nucleophilic substitution at the C6 position would be expected to be high due to the presence of the activating N-oxide group and the excellent leaving group ability of fluoride. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.

A kinetic study on the reaction of 4-nitropyridine (B72724) 1-oxide with piperidine (B6355638) in ethanol (B145695) showed that the reaction follows strict second-order kinetics in the absence of light. youtube.com This provides a model for the expected kinetic behavior of this compound in similar SNAr reactions.

The hallmark of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. researchgate.net For this compound, the attack of a nucleophile at the C6 position would lead to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative oxygen atom of the N-oxide group.

While Meisenheimer complexes are often transient and difficult to isolate, stable and characterizable spirocyclic Meisenheimer complexes have been formed from intramolecular SNAr reactions. masterorganicchemistry.com In the case of intermolecular reactions of pyridine N-oxides, the intermediates are typically not isolated but are inferred from kinetic and computational studies.

The photorearrangement of pyridazine (B1198779) N-oxide has been studied, and transient intermediates such as an oxaziridine and a ring-opened diazo compound have been detected using time-resolved spectroscopy. nih.gov While not directly an SNAr reaction, this demonstrates the potential to identify and characterize reactive intermediates in the chemistry of N-oxides. For the SNAr of this compound, spectroscopic techniques such as low-temperature NMR could potentially be used to observe the Meisenheimer intermediate.

Electron Transfer Processes in N-Oxide Transformations

The reactivity of pyridine N-oxides, including this compound, is intrinsically linked to electron transfer processes, which are fundamental to their various transformations. These processes can be initiated through photochemical or chemical means, often leading to the formation of reactive intermediates that drive subsequent reactions.

A key electron transfer event in the transformation of pyridine N-oxides is the homolytic cleavage of the N-O bond. This process can be induced by ultraviolet (UV) light, leading to the formation of a pyridinyl radical cation and an oxygen radical anion, which can be represented as a diradical intermediate. This photochemical excitation populates a π-π* excited state, which can then lead to the cleavage of the relatively weak N-O bond. thieme-connect.descispace.com The energy required for this bond dissociation is a critical parameter influencing the reactivity of the specific pyridine N-oxide derivative.

Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these processes. For the parent pyridine N-oxide, the N-O bond dissociation energy (BDE) has been calculated to be approximately 63.3 kcal/mol. thieme-connect.denih.govwayne.edu This value can be influenced by the nature of substituents on the pyridine ring.

The presence of a fluorine atom at the 6-position and a hydroxyl group at the 3-position in this compound is expected to modulate its electronic properties and, consequently, its reactivity in electron transfer processes. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can increase the electron affinity of the molecule. nih.gov Conversely, the hydroxyl group can act as an electron-donating group through resonance. This push-pull electronic effect can influence the stability of the ground state, the excited states, and the resulting radical intermediates.

Recent research has also highlighted the role of pyridine N-oxides in photoredox catalysis, where they can act as electron donors or acceptors. chemrxiv.orgacs.orgnih.gov In some cases, pyridine N-oxides can form electron donor-acceptor (EDA) complexes, which are photoactive and can initiate electron transfer upon irradiation. nih.gov The redox potential of the pyridine N-oxide is a key factor in these processes and can be tuned by the substituents on the pyridine ring. nih.gov For instance, electron-poor N-oxides are more readily reduced. nih.gov

The tables below summarize key data related to electron transfer processes in pyridine N-oxides, drawing from computational and experimental studies on the parent molecule and the anticipated effects of the substituents present in this compound.

Table 1: Calculated N-O Bond Dissociation Energies (BDE) of Pyridine N-Oxide

Computational MethodN-O BDE (kcal/mol)Reference
Experimental63.3 ± 0.5 nih.govwayne.edu
G462.56 wayne.edu
CBS-APNO63.26 wayne.edu
CBS-QB364.66 wayne.edu
M06-2X62.90 wayne.edu

This table presents the experimentally determined and computationally calculated N-O bond dissociation energy for the parent pyridine N-oxide. These values provide a baseline for understanding the energy required for the initial electron transfer step in its photochemical transformations.

Table 2: Influence of Substituents on the Electronic Properties of Pyridine N-Oxides

Substituent EffectProperty InfluencedConsequence for Electron TransferReference
Electron-withdrawing (e.g., -F)Increased Electron AffinityFacilitates reduction of the N-oxide nih.gov
Electron-donating (e.g., -OH)Decreased Ionization PotentialFacilitates oxidation of the N-oxide
ConjugationLower Energy of π-π* TransitionCan be more readily excited by light nih.gov

This table outlines the general effects of electron-withdrawing and electron-donating substituents on the electronic properties of the pyridine N-oxide ring, which are crucial for their behavior in electron transfer reactions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "3-Pyridinol, 6-fluoro-, 1-oxide". One-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques, in concert with isotopic labeling studies, provide a detailed picture of the atomic connectivity and the electronic environment of the pyridine (B92270) ring.

For a substituted pyridine N-oxide like This compound , with multiple substituents influencing the chemical shifts and coupling constants of the ring protons and carbons, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for definitive assignments. sigmaaldrich.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring. For This compound , cross-peaks would be expected between the protons at positions 2, 4, and 5, confirming their adjacent relationships. mdpi.com The absence of a cross-peak between the proton at position 2 and the proton at position 4 would confirm the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (C3 and C6) by observing their correlations with the ring protons. For instance, the proton at C2 would show a correlation to the carbon at C3 and C4.

Technique Purpose Expected Correlations for this compound
COSYIdentifies ¹H-¹H spin-spin couplingCross-peaks between H2-H4, H4-H5
HSQCCorrelates directly bonded ¹H and ¹³C nucleiC2-H2, C4-H4, C5-H5
HMBCIdentifies long-range ¹H-¹³C couplings (2-3 bonds)H2 to C3, C4; H4 to C2, C3, C5, C6; H5 to C3, C4, C6

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for characterizing fluorinated compounds. acs.org The ¹⁹F NMR spectrum of This compound would exhibit a single resonance, and its chemical shift would be indicative of the electronic environment at the C6 position. The coupling of the fluorine atom to the adjacent proton (H5) would result in a doublet in the ¹⁹F spectrum, and reciprocally, the H5 signal in the ¹H spectrum would appear as a doublet of doublets due to coupling with both H4 and the fluorine atom. The magnitude of the ³J(H5-F6) coupling constant provides further structural confirmation. nih.gov Studies on fluorinated pyridine derivatives show that the ¹⁹F chemical shift is highly sensitive to the nature and position of other substituents on the ring. chemicalbook.com

¹⁸O Isotopic Exchange: The presence of the N-oxide functionality can be confirmed and studied using ¹⁸O isotopic labeling. acs.org Synthesis of the N-oxide using an ¹⁸O-labeled oxidizing agent (e.g., H₂¹⁸O₂) would result in the incorporation of ¹⁸O into the N-O bond. This isotopic substitution can be detected by mass spectrometry, where the molecular ion peak would be shifted by +2 mass units compared to the unlabeled compound. rsc.org This technique is particularly useful for distinguishing N-oxides from hydroxylated isomers. nih.gov

Isotope Technique Information Gained
¹⁹F¹⁹F NMRConfirmation of fluorine presence, chemical environment, and coupling to adjacent protons.
¹⁸OMass SpectrometryConfirmation of the N-oxide group by observing a +2 m/z shift in the molecular ion peak.

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the characteristic bond vibrations within the This compound molecule, particularly the N-O and C-F stretches.

The FTIR spectrum of This compound is expected to show characteristic absorption bands for the N-O and C-F stretching vibrations.

N-O Stretching: The N-O stretching vibration in pyridine N-oxides typically appears in the region of 1200-1300 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic effects of the other substituents on the pyridine ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom will influence the bond order and thus the vibrational frequency of the N-O bond. nih.gov

C-F Stretching: The C-F stretching vibration is typically observed in the range of 1000-1400 cm⁻¹ and is often strong in intensity. For fluorinated aromatic compounds, this band can sometimes overlap with other vibrations, but its presence is a key indicator of fluorination.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-OStretching1200 - 1300
C-FStretching1000 - 1400
O-HStretching3200 - 3600 (broad)
C=C, C=NRing Stretching1400 - 1600

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of This compound and for elucidating its fragmentation pathways, which provides further structural confirmation.

The electron ionization (EI) mass spectrum of pyridine N-oxides is often characterized by several key fragmentation patterns. researchgate.net For This compound , the following fragmentations would be anticipated:

Loss of an Oxygen Atom: A very common fragmentation for N-oxides is the loss of an oxygen atom from the molecular ion (M⁺) to give an [M-16]⁺ peak. nih.gov This would correspond to the formation of the 3-pyridinol, 6-fluoro-pyridine radical cation.

Loss of a Hydroxyl Radical: The presence of the hydroxyl group can lead to the loss of a hydroxyl radical (•OH) from the molecular ion, resulting in an [M-17]⁺ peak. conicet.gov.ar

Loss of CO: Subsequent fragmentation of the ring can occur, for example, through the loss of carbon monoxide (CO) from fragment ions.

Deoxygenation: In atmospheric pressure chemical ionization (APCI), thermal deoxygenation is a known phenomenon for N-oxides, which can help in their identification. nih.gov

A study on the fragmentation of isomeric hydroxypyridine N-oxides using tandem mass spectrometry (MS/MS) showed that the elimination of a hydroxyl radical is a major fragmentation pathway, and its intensity can be used to differentiate between isomers. conicet.gov.ar

m/z Proposed Fragment Fragmentation Pathway
129[M]⁺Molecular Ion
113[M-O]⁺Loss of an oxygen atom from the N-oxide
112[M-OH]⁺Loss of a hydroxyl radical
101[M-CO]⁺Loss of carbon monoxide from the molecular ion
85[M-O-CO]⁺Loss of CO from the [M-O]⁺ fragment

High-Resolution Mass Spectrometry in Reaction Progression Analysis

HRMS is instrumental in tracking the formation and consumption of reactants, intermediates, and products in real-time during chemical transformations. For instance, in the synthesis of fluorinated 3-pyridinol derivatives, HRMS can be employed to identify and quantify the target molecule, this compound, alongside any byproducts or unreacted starting materials. The high mass accuracy of HRMS allows for the confident identification of molecular formulas, which is crucial in complex reaction mixtures.

A common application is in monitoring the oxidation of 2-fluoro-5-hydroxypyridine (B1302969) to its corresponding N-oxide. chemsrc.com By analyzing aliquots of the reaction mixture at different time intervals, the disappearance of the starting material's molecular ion peak and the appearance of the product's peak can be precisely monitored, providing kinetic data for the reaction.

Elucidation of Fragmentation Mechanisms

The fragmentation patterns observed in the mass spectrum of this compound provide valuable insights into its structure and bonding. A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom (a loss of 16 Da) from the molecular ion. researchgate.net This behavior can help distinguish N-oxides from their hydroxylated isomers, which typically exhibit a loss of water (18 Da). researchgate.net

Under electron impact (EI) ionization, the molecule can undergo successive losses of small, stable fragments. The initial fragmentation often involves the N-O bond, followed by rearrangements and cleavage of the pyridine ring. The presence of the fluorine atom influences the fragmentation pathways, often leading to characteristic fluorine-containing fragment ions. Detailed analysis of these fragments, aided by techniques like collision-induced dissociation (CID), allows for the reconstruction of the fragmentation cascade, confirming the connectivity of the atoms within the molecule. sapub.org

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Fluorinated Pyridine N-Oxide

Observed m/zCalculated m/zFormulaFragment
129.0275129.0277C₅H₄FNO[M]⁺
113.0275113.0277C₅H₄FN[M-O]⁺
102.0196102.0198C₄H₂FN[M-CO-H]⁺
82.014282.0144C₄H₃F[M-HCN-O]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, three-dimensional structural information about this compound in the solid state, revealing details about its molecular conformation and how it interacts with neighboring molecules in the crystal lattice.

Analysis of Molecular Conformation and Packing in Crystal Lattices

Single-crystal X-ray diffraction analysis can precisely determine the bond lengths, bond angles, and torsional angles within the this compound molecule. This allows for an unambiguous confirmation of its chemical structure. nih.govacs.org The analysis reveals the planarity of the pyridine ring and the geometry of the N-oxide and hydroxyl functional groups.

The way individual molecules pack together in the crystal lattice is also elucidated. researchgate.net This packing arrangement is governed by a delicate balance of intermolecular forces and can significantly influence the physical properties of the compound, such as its melting point and solubility. The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group is a strong hydrogen bond donor, while the N-oxide oxygen atom is a potent hydrogen bond acceptor. mdpi.comacs.org These interactions play a crucial role in dictating the supramolecular assembly of the molecules in the crystal. researchgate.netresearchgate.net

The formation of hydrogen-bonded dimers, chains, or more complex three-dimensional networks can be visualized and analyzed. nih.govnih.govunito.it For instance, O-H···O hydrogen bonds between the hydroxyl group of one molecule and the N-oxide oxygen of another are highly probable. nih.gov The fluorine atom, being electronegative, can also participate in weaker C-H···F interactions, further stabilizing the crystal packing. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov

Table 2: Potential Hydrogen Bonding Parameters in the Crystal Structure of this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O(N-oxide)~0.82~1.8-2.0~2.6-2.8~170-180
C-H···F~0.95~2.2-2.5~3.0-3.4~130-160
C-H···O(hydroxyl)~0.95~2.3-2.6~3.2-3.5~140-170

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including radical intermediates that may be formed during reactions involving this compound. nih.govmdpi.com While the ground state of the molecule itself is not a radical, it can be involved in reactions that proceed through radical pathways.

For instance, in certain photochemical or redox reactions, one-electron transfer processes could lead to the formation of a radical cation or radical anion of this compound. nih.govresearchgate.net EPR spectroscopy would be the primary tool to identify and study these transient species. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help to determine the electronic structure and the distribution of the unpaired electron density within the radical. nih.gov This information is critical for elucidating reaction mechanisms that are not accessible by other spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different energy levels within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyridine N-oxide system. nih.govacs.org The position and intensity of these bands are influenced by the substituents on the pyridine ring. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom and N-oxide group will all affect the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). sigmaaldrich.com Solvatochromism, the change in the position of absorption bands with solvent polarity, can also provide information about the nature of the electronic transitions. sigmaaldrich.com

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Protic Solvent

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)
π-π250-350High
n-π300-400Low

Theoretical and Computational Chemistry Studies on 3 Pyridinol, 6 Fluoro , 1 Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of molecules like 3-Pyridinol, 6-fluoro-, 1-oxide. These methods provide a detailed picture of the electronic structure, molecular geometry, and energetic properties, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of pyridine (B92270) N-oxide and its derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Various combinations of functionals and basis sets have been employed to investigate the geometries and energies of these molecules.

Commonly used functionals include B3LYP, B3PW91, M06, and PBE0. researchgate.netmdpi.comrsc.org The choice of basis set is also critical, with Pople-style basis sets like 6-31G* and 6-311G+(d,p) being frequently utilized. researchgate.netmdpi.com For instance, the B3PW91/6-31G** level of theory has been identified as being particularly well-suited for pyridine N-oxides. researchgate.netmdpi.com These calculations are essential for obtaining optimized molecular geometries, which serve as the foundation for further computational analysis. DFT methods have also been successfully used to calculate heats of formation for various pyridine N-oxide compounds. researchgate.net

A comparative study of different DFT methods showed that they generally provide results in good agreement with each other for pyridine N-oxide systems. mdpi.com For example, the calculated N-O bond length in pyridine N-oxide is consistently shorter than in aliphatic amine oxides like trimethylamine (B31210) N-oxide, reflecting the influence of the aromatic ring. mdpi.com

Table 1: Comparison of Calculated N-O Bond Lengths in Pyridine N-oxide (PNO) and Trimethylamine N-oxide (TMAO) using different computational models. mdpi.com

Computational ModelN-O Bond Length in PNO (Å)N-O Bond Length in TMAO (Å)
HF/6-31G1.2661.373
B3LYP/6-31G1.2911.393
B3PW91/6-31G*1.2861.388
B3PW91/6-31G**1.2861.388
B3PW91/6-311+G(d,p)1.2861.389
M06/6-311+G(d,p)1.2881.393

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy in energetic predictions, especially for properties like bond dissociation energies, more computationally intensive ab initio methods are employed. These methods, such as the composite procedures CBS-QB3, CBS-APNO, and G4, provide results that are often in excellent agreement with experimental data. nih.govacs.orgwayne.edu

These high-level calculations have been crucial in resolving discrepancies in the experimental values for the N-O bond dissociation energy of pyridine N-oxide. wayne.edu For example, calculations using CBS-APNO and G4 methods provided a value for the N-O bond dissociation enthalpy of pyridine N-oxide that is in excellent agreement with the consensus experimental value of 63.3 kcal/mol. wayne.edu

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other chemical species.

In pyridine N-oxide, the electrons on the oxygen atom are delocalized into the pyridine ring, which raises the energy of the HOMO. chemtube3d.com Analysis of the HOMO shows that the lobes are significantly larger at the 2-, 4-, and 6-positions of the pyridine ring. chemtube3d.com This indicates that these positions are more susceptible to electrophilic attack. Conversely, the presence of the positively charged nitrogen and the electron-withdrawing N-oxide group makes the 2- and 4-positions electrophilic and thus reactive towards nucleophiles, especially after the oxygen atom has been attacked by an electrophile. scripps.edu

Quantum chemical calculations on substituted pyridine N-oxides have revealed a partial charge transfer nature in their electronic transitions. nih.gov The displacement of charge, for example from an amino group and the ring to a nitro group in a substituted pyridine N-oxide, can be observed by the changing shapes of the HOMO and LUMO, leading to an increased dipole moment in the excited state. nih.gov

Prediction of Spectroscopic Parameters (e.g., N-O Bond Dissociation Energies, IR Frequencies)

Computational chemistry is widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation. A significant amount of research has focused on the N-O bond dissociation energy (BDE) of pyridine N-oxide and its derivatives.

DFT and high-level ab initio calculations have been instrumental in establishing a reliable N-O BDE for pyridine N-oxide. nih.govacs.orgwayne.edu For instance, the M06-2X DFT functional has been shown to provide BDEs that are in excellent agreement with higher-level composite methods. nih.govacs.org Computational studies predict that the N-O BDE in pyridine N-oxide is significantly higher (by 10-14 kcal/mol) than in trimethylamine N-oxide, which is consistent with the shorter N-O bond length and higher IR stretching frequency for the N-O bond in pyridine N-oxide. nih.gov

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-oxide (PNO) using various methods. wayne.edunih.gov

MethodCalculated N-O BDE (kcal/mol)
M06-2X/6-311+G(3df,2p)62.56
G463.38
CBS-APNO63.33
CBS-QB364.66
B3LYP/6-31G*66.0
M06/6-311+G(d,p)65.2

This table is interactive. You can sort and filter the data by clicking on the column headers.

Furthermore, DFT calculations have been used to analyze the NMR chemical shifts of pyridine N-oxides upon complexation, providing insights into changes in the electronic environment. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. This is particularly useful for understanding conformational changes and the influence of the surrounding environment, such as a solvent.

MD simulations using reactive force fields (ReaxFF) have been employed to study the combustion of pyridine, a related nitrogen-containing aromatic compound. ucl.ac.uk Such simulations can track the formation and consumption of various chemical species over time. While not directly on this compound, these types of simulations could be applied to understand its thermal decomposition pathways.

In another study, the excited-state dynamics of a substituted pyridine N-oxide derivative in different solvents were investigated using femtosecond fluorescence up-conversion spectroscopy combined with quantum chemical calculations. nih.gov The study revealed that the excited-state intramolecular proton transfer (ESIPT) process was influenced by the polarity of the solvent. nih.gov The calculations showed that the dipole moments of the different tautomeric forms were similar in polar solvents, leading to comparable stabilization. nih.gov This highlights the importance of considering solvent effects when studying the behavior of polar molecules like pyridine N-oxides.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling reaction pathways and characterizing the structures and energies of transition states.

For example, DFT calculations have been used to model the substitution of pyridine N-oxide from an N-alkoxypyridinium intermediate by a water molecule. acs.org The calculations identified a transition state where the water molecule is activated by a counterion. This step was determined to be the rate-determining step of the reaction, with a calculated free energy barrier consistent with the experimental reaction conditions. acs.org

In another instance, mechanistic studies on the reaction of pyridine N-oxides with arylzinc reagents were supported by the characterization of a 5-arylpenta-2,4-dienal oxime intermediate. researchgate.net These examples demonstrate how computational modeling can provide detailed insights into the step-by-step processes of chemical reactions involving pyridine N-oxide derivatives, which would be applicable to understanding the reactivity of this compound.

Characterization of Transition States and Energy Barriers

The identification and characterization of transition states are crucial for understanding the kinetics and feasibility of proposed reaction mechanisms. For the photochemical rearrangement of pyridine N-oxides, computational methods are used to locate the transition state structures connecting the various intermediates.

Computational studies have been instrumental in rationalizing the outcomes of such reactions and in predicting the influence of substituents, like the 6-fluoro group in this compound, on the reaction barriers.

Advanced Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by providing a localized, Lewis-like description of bonding. bohrium.com For this compound, NBO analysis can provide detailed insights into the nature of the chemical bonds, lone pairs, and intermolecular interactions.

The analysis partitions the molecular wavefunction into a set of localized natural bond orbitals, which correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. This allows for the quantification of donor-acceptor interactions, which are crucial for understanding delocalization effects and the stability of the molecule. For example, the interaction between a filled lone pair orbital and an empty antibonding orbital can be quantified in terms of stabilization energy. In the context of this compound, NBO analysis can elucidate the electronic effects of the fluorine and hydroxyl substituents on the pyridine N-oxide ring.

InteractionStabilization Energy (kcal/mol)
LP(1) Oₙ → π(N₁-C₂)Data not available
LP(1) F₇ → σ(C₆-N₁)Data not available
π(C₂-C₃) → π*(C₄-C₅)Data not available

Note: The table above is a representative example of data that could be obtained from an NBO analysis. Specific values for this compound would require dedicated computational studies.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de This theory allows for the characterization of chemical interactions, including covalent bonds, hydrogen bonds, and other weak interactions, through the analysis of critical points in the electron density.

For this compound, AIM analysis can be used to identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. For example, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
N₁-O₈Data not availableData not availableData not available
C₆-F₇Data not availableData not availableData not available
O-HData not availableData not availableData not available

Note: The table above is a representative example of data that could be obtained from an AIM analysis. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. uni-muenchen.de Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). libretexts.org

For this compound, the EPS map would reveal the most likely sites for chemical reactions. The oxygen atom of the N-oxide group and the oxygen of the hydroxyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing fluorine atom would likely exhibit positive potential, indicating sites for nucleophilic interaction. The EPS map provides a holistic view of the molecule's electronic landscape, complementing the localized information from NBO and AIM analyses. nih.gov

Applications As a Chemical Building Block and Ligand in Advanced Synthesis

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The strategic placement of fluorine in heterocyclic compounds is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Pyridinol, 6-fluoro-, 1-oxide serves as a valuable starting material for the construction of more complex fluorinated heterocycles.

A notable example is its use in a photochemical C3-hydroxylation strategy to produce 3-pyridinol derivatives. nih.govacs.org This method has been leveraged to shorten the synthetic route to medicinally important targets like nifrolidine, a bioactive agent for nicotinic α₄β₂ receptors. acs.org The synthesis commences with a commercially available fluorine-substituted pyridine (B92270), which is converted to the corresponding 3-pyridinol derivative. nih.govacs.org This intermediate subsequently undergoes a Mitsunobu condensation and Boc-deprotection to yield nifrolidine. acs.org This approach highlights the utility of 6-fluoro-3-pyridinol derivatives in streamlining the synthesis of complex, biologically active molecules. nih.govacs.org

Furthermore, the reactivity of the pyridine N-oxide functionality allows for various transformations to build more elaborate heterocyclic systems. For instance, pyridine N-oxides can undergo reactions to introduce substituents at various positions, which can then be elaborated into fused or linked heterocyclic structures. arkat-usa.org The presence of the fluorine atom can influence the regioselectivity of these reactions and impart unique properties to the final products. nih.gov

Role in the Regioselective Functionalization of Pyridine Rings

The functionalization of the pyridine ring at specific positions is a significant challenge in organic synthesis due to its inherent electronic properties. nih.govacs.org Pyridine N-oxides, including this compound, play a crucial role in directing the regioselectivity of these functionalization reactions.

The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, and its presence can direct incoming substituents to specific positions. acs.org A key transformation is the photochemical valence isomerization of pyridine N-oxides to achieve C3-selective hydroxylation. nih.govacs.org This "oxygen-walking" mechanism allows for the direct introduction of a hydroxyl group at the C3 position, a transformation that is otherwise difficult to achieve. nih.gov The reaction proceeds through the formation of an oxaziridine (B8769555) intermediate upon irradiation, followed by rearrangement. nih.govacs.org

The regioselectivity of these photochemical hydroxylations can be influenced by the substitution pattern on the pyridine ring. For instance, with C2-monosubstituted pyridine N-oxides, a mixture of regioisomers is often generated, with the C5-hydroxylated product frequently being major. nih.gov However, the presence of different substituents can alter this selectivity. nih.gov This highlights the nuanced control that can be exerted over the functionalization of the pyridine core by leveraging the chemistry of the N-oxide.

Intermediacy in the Synthesis of Specific Pyridine Derivatives

This compound and its derivatives are key intermediates in the synthesis of a variety of specifically substituted pyridine compounds. As mentioned previously, a 6-fluoro-3-pyridinol derivative is a crucial intermediate in an efficient synthesis of nifrolidine. acs.org

The general reactivity of pyridine N-oxides allows for their conversion into a wide array of derivatives. acs.org For example, direct fluorination of pyridine N-oxides has been demonstrated to produce meta-fluorinated pyridines. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.orgnih.gov This methodology provides a novel pathway for the synthesis of these important pharmaceutical and radiopharmaceutical building blocks. rsc.orgnih.gov

The versatility of the N-oxide group allows it to be a precursor for various functional groups. It can be deoxygenated to the corresponding pyridine, or it can facilitate the introduction of substituents at the C2 position. acs.org This makes this compound a strategic starting point for creating a library of functionalized 6-fluoropyridine derivatives.

Application in Ligand Design for Catalysis

The design of effective ligands is central to the development of new catalytic systems. Pyridine N-oxides, owing to their electronic properties and ability to coordinate with metal centers, are valuable components in ligand design.

Coordination Chemistry with Transition Metals

Pyridine N-oxides are known to act as ligands for a variety of transition metals, binding through the oxygen atom. wikipedia.orgdtic.mil The resulting coordination complexes have been studied for their structural and magnetic properties. wikipedia.org While specific studies on the coordination chemistry of this compound with transition metals are not extensively documented in the reviewed literature, the general principles of pyridine N-oxide coordination are applicable.

The presence of the fluorine atom and the hydroxyl group on the pyridine ring of this compound would be expected to modulate the electronic properties of the ligand and, consequently, the properties of its metal complexes. The electron-withdrawing nature of the fluorine atom could influence the Lewis basicity of the N-oxide oxygen, while the hydroxyl group could participate in secondary coordination or hydrogen bonding interactions. These features could be exploited to fine-tune the catalytic activity of the corresponding metal complexes. For instance, pyridine N-oxide-BF₂CF₃ complexes have been synthesized and shown to exhibit interesting fluorescence properties, suggesting potential applications in functional materials. nih.govresearchgate.net

Design of Chiral Ligands (if applicable based on derivatives)

While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. The pyridine N-oxide moiety can be incorporated into larger, asymmetric molecular frameworks to create chiral environments around a metal center.

The development of chiral pyridine N-oxide ligands for asymmetric catalysis is an active area of research. These ligands have been successfully employed in a variety of enantioselective transformations. The synthetic accessibility and tunability of the pyridine N-oxide structure make it an attractive platform for designing new chiral ligands. By introducing chiral substituents or fusing the pyridine N-oxide ring to a chiral backbone, it is possible to create ligands that can induce high levels of stereocontrol in catalytic reactions. The fluorine and hydroxyl groups on this compound could play a role in directing the stereochemical outcome of such reactions through non-covalent interactions.

Precursor for Advanced Materials (excluding material properties)

The unique properties of fluorinated organic compounds make them attractive building blocks for advanced materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and other material properties. While specific applications of this compound as a precursor for advanced materials are not detailed in the available literature, its chemical nature suggests potential in this area.

Pyridine N-oxide derivatives have been investigated for their use in the development of functional materials. For example, pyridine N-oxide-BF₂CF₃ complexes have been shown to be fluorescent, indicating their potential as organic functional materials. nih.govresearchgate.net The ability to tune the electronic properties of the pyridine N-oxide through substitution, as is the case with the fluorine and hydroxyl groups in this compound, could allow for the rational design of materials with specific optical or electronic characteristics.

Furthermore, the reactivity of the N-oxide and the potential for polymerization or incorporation into larger macromolecular structures make this compound a candidate for the synthesis of novel fluorinated polymers or network materials. mdpi.com

Incorporation into Polymeric Architectures

The potential for this compound to act as a functional monomer is rooted in the reactivity of its hydroxyl group. This group could, in principle, be modified or directly participate in step-growth polymerization processes to form polyesters or polyethers. The fluorine substituent would be expected to impart specific properties to the resulting polymer, such as increased thermal stability and altered solubility. The pyridine N-oxide moiety could influence the polymer's hydrophilicity and its ability to coordinate with metal ions.

Despite this theoretical potential, there is a notable absence of empirical data and research findings on the synthesis and characterization of polymers derived from this compound.

Role in Optoelectronic Material Synthesis

The application of this compound in the synthesis of optoelectronic materials is an area of nascent exploration. Pyridine N-oxide derivatives are known to act as ligands in the formation of metal complexes, some of which exhibit interesting photophysical properties. The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, potentially affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of resulting materials.

The hydroxyl group offers a site for further functionalization, allowing the molecule to be tethered to other organic or inorganic components in a larger optoelectronic assembly. This could enable the tuning of properties such as charge transport and emission wavelengths.

Outlook and Emerging Research Frontiers in 3 Pyridinol, 6 Fluoro , 1 Oxide Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of "3-Pyridinol, 6-fluoro-, 1-oxide" presents a multi-step challenge that invites the development of innovative and efficient synthetic methodologies. General strategies for the formation of pyridine (B92270) N-oxides typically involve the oxidation of the corresponding pyridine. arkat-usa.orgresearchgate.net Common oxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net More advanced and catalytic methods employing reagents such as methyltrioxorhenium (MTO) with aqueous hydrogen peroxide have also been developed for the N-oxidation of substituted pyridines, often providing high yields and accommodating a range of functional groups. arkat-usa.org

A plausible synthetic approach would likely commence with a suitably substituted pyridine precursor. One potential route could involve the direct oxidation of 6-fluoro-3-hydroxypyridine. However, the presence of the electron-rich hydroxyl group could lead to side reactions. Therefore, a protecting group strategy for the hydroxyl function might be necessary prior to the N-oxidation step.

An alternative and potentially more direct strategy could leverage the direct fluorination of a pre-formed pyridine N-oxide. Research has demonstrated the feasibility of direct nucleophilic fluorination of pyridine N-oxides, a process that is typically challenging for electron-rich aromatic systems, especially at the meta position. rsc.orgnih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been successfully achieved at room temperature. rsc.orgnih.gov This suggests that a synthetic pathway starting from a precursor like 3-hydroxypyridine-1-oxide and employing a late-stage fluorination could be a viable and innovative approach.

The development of one-pot procedures that combine multiple synthetic steps, such as oxidation and functional group introduction, would represent a significant advancement in efficiency. The choice of reagents and reaction conditions will be crucial to control regioselectivity and achieve high yields, given the electronic dichotomy of the substituents.

Table 1: Potential Synthetic Strategies for this compound

StrategyKey TransformationPotential ReagentsConsiderations
Route A: Oxidation of Precursor N-oxidation of 6-fluoro-3-hydroxypyridinem-CPBA, H₂O₂/AcOH, MTO/H₂O₂Potential for side reactions on the hydroxyl group; may require a protecting group.
Route B: Late-Stage Fluorination Nucleophilic fluorination of 3-hydroxypyridine-1-oxideSelective fluorinating agentsControl of regioselectivity is critical; potential for catalyst development.
Route C: Halogen Exchange Halogen exchange on a bromo- or iodo-substituted precursorFluoride (B91410) source (e.g., KF, CsF)Requires synthesis of the halogenated precursor; catalyst may be needed.

Exploration of Unconventional Reactivity and Transformations

The dual-nature of the substituents in "this compound" is expected to give rise to unconventional reactivity. The N-oxide moiety itself activates the pyridine ring for both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. semanticscholar.org The hydroxyl group at the 3-position further enhances the electron density of the ring, while the fluorine atom at the 6-position acts as a strong electron-withdrawing group. This electronic push-pull system could lead to unique reactivity patterns not observed in simpler pyridine N-oxides.

Recent research has unveiled that pyridine N-oxides can function as hydrogen atom transfer (HAT) reagents in photochemical reactions. rsc.orgnih.gov Under visible light irradiation, pyridine N-oxides can generate highly reactive N-oxyl radicals capable of abstracting hydrogen atoms from C-H bonds, enabling C-C bond formation. nih.govacs.orgsemanticscholar.org The electronic properties of the substituents on the pyridine N-oxide ring can influence the reactivity of the N-oxyl radical. nih.gov Investigating the HAT capabilities of "this compound" could open new avenues for C-H functionalization reactions.

Furthermore, the presence of both a nucleophilic hydroxyl group and an electrophilic carbon center (due to the fluorine substituent) within the same molecule could allow for interesting intramolecular transformations or participation in cascade reactions. The development of reactions that selectively target one functional group in the presence of the other, or that utilize the cooperative effect of both, will be a key area of exploration. For example, the hydroxyl group could direct metallation to an adjacent position, followed by a cross-coupling reaction, with the fluorine atom influencing the reactivity and stability of the intermediates. The exploration of its participation in cycloaddition reactions, a known reactivity mode for pyridine N-oxides, could also yield novel heterocyclic scaffolds. arkat-usa.org

Advancements in Computational and Spectroscopic Characterization Techniques

Spectroscopic techniques will be essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy will provide a wealth of structural information. The chemical shifts and coupling constants will be highly sensitive to the electronic environment created by the substituents and the N-oxide functionality. researchgate.netrsc.orgchemicalbook.com For example, the ¹⁹F NMR chemical shift will be a direct probe of the electronic environment around the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for confirming the molecular formula. Fragmentation patterns observed in techniques like electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry can provide further structural clues.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra will show characteristic bands for the N-O stretching, C-F stretching, and O-H stretching modes, providing confirmation of the functional groups present. arkat-usa.org

X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction will provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles. researchgate.netnih.gov

The combination of these advanced techniques will be vital for a comprehensive understanding of the structure and properties of "this compound."

Table 2: Key Spectroscopic and Computational Data for Characterization

TechniqueExpected InformationRelevant Analogs for Comparison
¹H NMR Chemical shifts and coupling constants of aromatic protons.3-Hydroxypyridine (B118123) N-oxide, 3-Fluoropyridine N-oxide
¹³C NMR Chemical shifts of carbon atoms, indicating electronic environment.Substituted pyridine N-oxides
¹⁹F NMR Chemical shift of the fluorine atom.Fluoro-substituted pyridines
Mass Spectrometry Exact mass and fragmentation pattern.Pyridine N-oxide derivatives
IR Spectroscopy N-O, C-F, and O-H stretching frequencies.Hydroxypyridines, Fluoropyridines, Pyridine N-oxides
DFT Calculations Optimized geometry, electronic properties, predicted spectra.Substituted pyridine N-oxides worldscientific.comresearchgate.net

Interdisciplinary Research Opportunities in Pure Chemical Science

The unique properties of "this compound" suggest numerous opportunities for interdisciplinary research within the realm of pure chemical science.

Catalysis: Pyridine N-oxides are known to act as ligands for transition metal complexes used in catalysis. ontosight.aiontosight.ai The electronic properties of "this compound" could be fine-tuned to modulate the catalytic activity and selectivity of metal centers in various organic transformations. Furthermore, chiral versions of this molecule could be explored as organocatalysts, a field where pyridine N-oxides have shown significant promise. nih.gov

Materials Science: The polar N-O bond and the potential for hydrogen bonding through the hydroxyl group make this molecule an interesting building block for the construction of supramolecular assemblies and functional materials. researchgate.net The fluorine atom can also participate in non-covalent interactions, such as halogen bonding, which can be exploited in crystal engineering. researchgate.net The synthesis of coordination polymers or metal-organic frameworks (MOFs) incorporating this ligand could lead to materials with novel electronic, magnetic, or porous properties. nih.gov The formation of fluorescent complexes, as has been observed with other pyridine N-oxides, is another exciting possibility. nih.gov

Medicinal Chemistry and Chemical Biology: While this article focuses on pure chemical science, the structural motifs present in "this compound" are relevant to medicinal chemistry. acs.orgnih.gov The pyridine N-oxide moiety is found in some drug candidates and can influence properties like solubility and bioavailability. acs.orgnih.gov Understanding the fundamental chemical reactivity and binding properties of this molecule could inform the design of new bioactive compounds. Its ability to form stable hydrogen bonds and participate in other non-covalent interactions could be harnessed in the design of enzyme inhibitors or molecular probes.

Q & A

Q. What are the key physical and spectral properties of 3-Pyridinol, 6-fluoro-, 1-oxide relevant to its characterization in research settings?

The compound’s physical properties (e.g., melting point, boiling point) can be inferred from analogs like 3-Pyridinol (mp 102–109°C, bp 280–281°C) and Pyridine-1-oxide (spectral 923.6 and 892.9 in CRC tables). Fluorination at the 6-position likely alters polarity and solubility, impacting chromatographic separation. UV-Vis and IR spectroscopy are critical for identifying the N-oxide and fluoro-substituent interactions. Mass spectrometry (e.g., EPA/NIH data for methylated analogs ) can confirm molecular weight and fragmentation patterns.

Q. What synthetic methodologies are commonly employed to introduce the fluorine substituent at the 6-position of 3-Pyridinol 1-oxide?

Fluorination typically involves halogen-exchange reactions using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. For pyridine N-oxide derivatives, electrophilic fluorination under anhydrous conditions at low temperatures (-78°C) is recommended to avoid side reactions. Post-fluorination purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials. Reaction progress can be monitored using TLC with UV quenching.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogs like 2-Pyridinol-1-oxide (CAS 13161-30-3) require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light and moisture. Emergency protocols include rinsing exposed areas with water and consulting a physician.

Advanced Research Questions

Q. How does the N-oxide functional group influence the reactivity of this compound in nucleophilic substitution reactions?

The N-oxide group enhances electrophilicity at adjacent carbons via resonance stabilization, facilitating nucleophilic attack. For example, in 3-Nitropyridine 1-oxide, nucleophiles target the carbon para to the nitro group, followed by rearrangement. Fluorine’s electron-withdrawing effect further activates the ring, but steric hindrance at the 6-position may direct substitution to the 2- or 4-positions. Kinetic studies using HPLC or in-situ NMR can map regioselectivity.

Q. What analytical techniques are most effective for resolving structural ambiguities in fluoro-substituted pyridine N-oxide derivatives?

  • 2D NMR (COSY, HSQC): Resolves coupling between fluorine and proximal protons (e.g., 1^1H-19^{19}F coupling in 1^1H NMR).
  • X-ray crystallography: Determines exact geometry, particularly the planarity of the N-oxide group and fluorine’s spatial orientation.
  • High-resolution mass spectrometry (HRMS): Confirms molecular formula and detects isotopic patterns unique to fluorine.
  • DFT calculations: Validate experimental data by modeling electronic effects of the N-oxide and fluoro-substituent.

Q. How can metal complexation enhance the bioactivity of this compound derivatives, particularly in antimicrobial applications?

Metal complexes (e.g., Bi(III), Fe(III)) with pyridine N-oxide ligands exhibit enhanced bioactivity due to improved membrane permeability and redox activity. For example, pyridine-2-thiolato-1-oxide metal complexes show potent antitubercular activity against resistant M. tuberculosis strains. To assess this, prepare complexes by reacting the ligand with metal salts (e.g., FeCl₃) in ethanol/water, then evaluate minimum inhibitory concentrations (MICs) via microdilution assays.

Q. What role does the fluorine substituent play in modulating the compound’s electronic structure and intermolecular interactions?

Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, altering π-π stacking and hydrogen-bonding capabilities. Computational studies (e.g., NBO analysis) reveal reduced electron density at the N-oxide oxygen, affecting its ability to act as a hydrogen-bond acceptor. These changes impact crystallization behavior and solubility in polar solvents like DMSO.

Methodological Considerations

  • Contradiction Analysis: Conflicting spectral data between analogs (e.g., 3-Pyridinol vs. Pyridine-1-oxide in CRC tables ) necessitates cross-validation using multiple techniques.
  • Experimental Design: For bioactivity studies, include positive controls (e.g., isoniazid for tuberculosis) and assess cytotoxicity in mammalian cell lines to differentiate specific vs. nonspecific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.